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Compound of Interest

Compound Name: 5-Bromo-2-fluorobenzoic acid

Cat. No.: B127030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Bromo-2-fluorobenzoic acid (CAS No. 146328-85-0). The information presented

herein is essential for the characterization and utilization of this compound in research and

development, particularly in the fields of medicinal chemistry and materials science. This

document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Core Spectroscopic Data
The spectroscopic data for 5-Bromo-2-fluorobenzoic acid is summarized in the tables below.

This information is critical for confirming the identity and purity of the compound.

Table 1: General Properties of 5-Bromo-2-fluorobenzoic Acid

Property Value

Molecular Formula C₇H₄BrFO₂

Molecular Weight 219.01 g/mol [1][2]

CAS Number 146328-85-0[1][2]

Appearance White to off-white solid
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for 5-Bromo-2-fluorobenzoic acid.

Table 2: ¹H NMR Spectral Data of 5-Bromo-2-fluorobenzoic Acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~10-13 Singlet (broad) - COOH

~8.1-8.2 Doublet of Doublets ~2.5, ~0.5 H-6

~7.7-7.8 Doublet of Doublets ~8.8, ~2.5 H-4

~7.2-7.3 Doublet of Doublets ~8.8, ~4.5 H-3

Note: The provided ¹H NMR data is predicted, as experimental data is not readily available in

the public domain. A certificate of analysis for a commercial sample confirms the ¹H-NMR

spectrum is "Consistent with structure" but does not provide specific peak assignments[3].

Table 3: ¹³C NMR Spectral Data of 5-Bromo-2-fluorobenzoic Acid

Chemical Shift (δ) ppm Assignment

~165 (d, J ≈ 2 Hz) C=O

~162 (d, J ≈ 250 Hz) C-F

~138 (d, J ≈ 8 Hz) C-4

~132 (d, J ≈ 3 Hz) C-6

~120 (d, J ≈ 25 Hz) C-3

~118 (d, J ≈ 4 Hz) C-5

~115 (d, J ≈ 12 Hz) C-1
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Note: The provided ¹³C NMR data is predicted, as experimental data is not readily available in

the public domain.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While specific

peak values from a spectrum are not publicly available, the expected characteristic absorption

bands for 5-Bromo-2-fluorobenzoic acid are listed below. The presence of IR spectra for this

compound is noted in the PubChem database[1].

Table 4: Characteristic IR Absorption Bands for 5-Bromo-2-fluorobenzoic Acid

Wavenumber (cm⁻¹) Functional Group

3300-2500 (broad) O-H stretch (Carboxylic Acid)

~1700 C=O stretch (Carboxylic Acid)

~1600, ~1475 C=C stretch (Aromatic Ring)

~1250 C-O stretch (Carboxylic Acid)

~1100 C-F stretch

Below 800 C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The expected molecular ion peak and major fragmentation patterns for 5-Bromo-2-
fluorobenzoic acid are outlined below.

Table 5: Mass Spectrometry Data of 5-Bromo-2-fluorobenzoic Acid
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m/z Ion

218/220 [M]⁺ (Molecular Ion, bromine isotopes)

201/203 [M-OH]⁺

173/175 [M-COOH]⁺

122 [C₆H₃FBr]⁺

94 [C₅H₃F]⁺

Note: The provided MS fragmentation data is predicted based on the structure of the molecule,

as experimental data is not readily available in the public domain.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-fluorobenzoic acid is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify

the spectrum and enhance the signal of the carbon atoms.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts

per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 5-
Bromo-2-fluorobenzoic acid is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide). A pressure arm is applied to ensure good contact between the sample and the

crystal.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.

Then, the sample spectrum is acquired. The instrument collects an interferogram, which is

then Fourier-transformed to produce the final infrared spectrum. Typically, 16 to 32 scans are

co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For

direct infusion, the sample is dissolved in a suitable volatile solvent.

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. In EI, the

sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI, a

high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated

or deprotonated molecular ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Bromo-2-fluorobenzoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b127030?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://www.scbt.com/p/5-bromo-2-fluorobenzoic-acid-146328-85-0
https://assets.fishersci.com/TFS-Assets/certificate/C/COA/COA_AC398590010_09082025050359_336200_3.pdf
https://www.benchchem.com/product/b127030#spectroscopic-data-of-5-bromo-2-fluorobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b127030#spectroscopic-data-of-5-bromo-2-fluorobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b127030#spectroscopic-data-of-5-bromo-2-fluorobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b127030#spectroscopic-data-of-5-bromo-2-fluorobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b127030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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